Alozafone

Description

Historical Context of Alozafone Identification

This compound (PubChem CID: 172288) was identified with a CAS number of 65899-72-1 for its free base form, and 50840-91-0 for its hydrochloride salt nih.govmedkoo.commedkoo.comtargetmol.com. Its molecular formula is C₂₁H₂₁ClFN₃O₂, with a molecular weight of approximately 401.9 g/mol nih.govmedkoo.comncats.ioebi.ac.uk.

Table 1: Key Chemical Identifiers of this compound

| Property | Value | Source |

| PubChem CID | 172288 | nih.gov |

| CAS Number (free base) | 65899-72-1 | nih.govmedkoo.com |

| CAS Number (HCl) | 50840-91-0 | medkoo.comtargetmol.com |

| Molecular Formula | C₂₁H₂₁ClFN₃O₂ | nih.govmedkoo.comncats.ioebi.ac.uk |

| Molecular Weight | 401.9 g/mol (approx.) | nih.govmedkoo.comncats.io |

Nomenclature and Chemical Classification within Pharmaceutical Science

The systematic naming and classification of this compound provide insight into its chemical series and potential therapeutic applications.

This compound has been officially designated as an International Nonproprietary Name (INN) nih.govncats.iolrv.lt. The World Health Organization (WHO) is responsible for selecting INNs, a process that involves expert advice and multiple stages, including the publication of a proposed INN before it becomes a recommended INN who.int. INNs are globally recognized and are placed in the public domain, serving as unique identifiers for pharmaceutical substances who.int. This system is designed to ensure clarity and avoid confusion in the identification of active pharmaceutical ingredients worldwide who.int.

This compound is categorized within the "-zafone" chemical series, indicating its structural and potentially pharmacological relationship to other compounds sharing this common stem who.intdrugbank.comwho.int. The use of common stems in INNs helps medical practitioners and pharmacists recognize that substances belong to a group with similar pharmacological activities who.int. Other notable compounds within the "-zafone" series include avizafone, ciprazafone, dinazafone, dulozafone, lorzafone, oxazafone, and rilmazafone (B1679336) who.int. This systematic nomenclature aids in the classification and understanding of drug families.

Table 2: Compounds within the "-zafone" Chemical Series

| Compound Name | INN Status |

| This compound | Yes nih.govncats.iolrv.lt |

| Avizafone | Yes who.int |

| Ciprazafone | Yes who.int |

| Dinazafone | Yes who.int |

| Dulozafone | Yes who.int |

| Lorzafone | Yes who.int |

| Oxazafone | Yes who.int |

| Rilmazafone | Yes who.int |

This compound is classified pharmacologically as an anticonvulsant and a central nervous system (CNS) depressant ncats.io. This classification suggests its potential utility in conditions requiring modulation of neuronal excitability or general CNS suppression.

Significance of this compound in Modern Pharmaceutical Research

This compound's presence in various pharmaceutical contexts underscores its significance in modern research. It has been listed as a biologically active substance in patents concerning controlled absorption formulations, highlighting its potential for integration into advanced drug delivery systems google.comgoogle.comgoogleapis.com. The compound is also referred to as a "biochemical," indicating its relevance in biochemical studies and applications medkoo.comcymitquimica.com. The field of modern pharmaceutical research, increasingly leveraging tools like Computer-Aided Drug Design (CADD), aims to enhance the efficacy of bioactive compounds and accelerate the drug discovery process, an area where compounds like this compound may be further explored nih.gov.

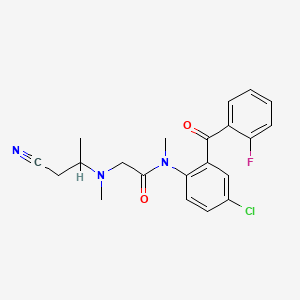

Structure

2D Structure

3D Structure

Properties

CAS No. |

65899-72-1 |

|---|---|

Molecular Formula |

C21H21ClFN3O2 |

Molecular Weight |

401.9 g/mol |

IUPAC Name |

N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-[1-cyanopropan-2-yl(methyl)amino]-N-methylacetamide |

InChI |

InChI=1S/C21H21ClFN3O2/c1-14(10-11-24)25(2)13-20(27)26(3)19-9-8-15(22)12-17(19)21(28)16-6-4-5-7-18(16)23/h4-9,12,14H,10,13H2,1-3H3 |

InChI Key |

JHGHHEGZWJNCAF-UHFFFAOYSA-N |

SMILES |

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |

Canonical SMILES |

CC(CC#N)N(C)CC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alozafone, CAS 108 |

Origin of Product |

United States |

Alozafone Synthesis and Synthetic Methodology Research

Retrosynthetic Analysis of Alozafone

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, where the target molecule is conceptually broken down into simpler, readily available starting materials through a series of "disconnections" airitilibrary.comamazonaws.com. Each disconnection represents the reverse of a known chemical reaction. The goal is to identify a viable synthetic pathway that leads to the target molecule from accessible precursors airitilibrary.comyoutube.com.

For this compound, N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-2-[1-cyanopropan-2-yl(methyl)amino]-N-methylacetamide, a retrosynthetic analysis would consider the various functional groups and key bonds. Key disconnections might include:

Amide Bond Disconnection: The acetamide (B32628) linkage (–C(=O)–N–) is a prominent feature. This bond could be formed via the reaction of an amine and an acyl halide or carboxylic acid derivative. Retrosynthetically, this would involve disconnecting the amide bond to yield an aniline (B41778) derivative and an acetic acid derivative.

Amine Alkylation Disconnection: The tertiary amine within the side chain (–N(CH₃)–CH(CH₃)CH₂CN) suggests an alkylation reaction. Disconnecting this bond could lead to a secondary amine and an alkyl halide or equivalent electrophile.

Ketone Formation: The 2-fluorobenzoyl group implies the formation of a ketone. This could arise from various reactions, such as Friedel-Crafts acylation, or the reaction of an organometallic reagent with an acid derivative.

Nitrile Group Introduction: The nitrile (–CN) could be introduced via nucleophilic substitution of a halide or through other established methods.

A hypothetical retrosynthetic pathway for this compound might involve:

Disconnection of the acetamide bond: This would likely yield N-methyl-4-chloro-2-(2-fluorobenzoyl)aniline and a 2-[1-cyanopropan-2-yl(methyl)amino]acetic acid derivative or its activated form.

Further disconnection of the aniline derivative: The fluorobenzoyl group could be introduced onto a substituted aniline precursor.

Disconnection of the amine side chain: The complex amine side chain could be built up from simpler amine and nitrile-containing fragments.

The iterative process of retrosynthetic analysis aims to identify commercially available starting materials and known, reliable reactions for the forward synthesis airitilibrary.comamazonaws.com.

Exploration of Precursor Compound Synthesis

The complexity of this compound necessitates the synthesis of several key precursor compounds. Based on the hypothetical retrosynthetic analysis, critical precursors would likely include:

Substituted Aniline Derivative: A key intermediate would be a substituted aniline, such as N-methyl-4-chloro-2-(2-fluorobenzoyl)aniline or its equivalent. The synthesis of such an intermediate would involve selective halogenation, acylation, and potentially N-methylation steps on a suitable aromatic starting material. For instance, 2-amino-2'-fluorobenzophenone (B57201) is mentioned as a related compound, suggesting that benzophenone (B1666685) derivatives could be important building blocks chemicalbook.com.

Chiral Amine/Nitrile Fragment: The 1-cyanopropan-2-yl(methyl)amine moiety contains a chiral center. The synthesis of this fragment would require methods to control stereochemistry, potentially starting from a chiral pool compound or employing asymmetric synthesis techniques (discussed in Section 2.4).

Acetic Acid Derivative: A simple acetic acid derivative, possibly functionalized for coupling, would be needed to form the acetamide bond.

The synthesis of these precursors would involve standard organic reactions, such as aromatic substitutions, amide formations, and amine alkylations, optimized for yield and purity.

Advanced Synthetic Strategies for this compound Analogues

While specific analogues of this compound are not detailed, the synthesis of analogues of complex molecules often employs advanced synthetic strategies to explore structure-activity relationships or improve properties rsc.orgarkat-usa.orgbeilstein-journals.orgrsc.orgnih.gov. These strategies could include:

Diverted Total Synthesis (DTS): If an efficient route to this compound were established, DTS would involve modifying the synthetic pathway at various stages to produce a range of analogues rsc.org. This allows for the introduction of different substituents or variations in the core structure.

Fragment Coupling: Assembling the molecule from pre-synthesized, complex fragments. This often involves highly efficient and selective coupling reactions, such as cross-coupling reactions (e.g., Suzuki, Heck) or amide couplings, to bring together the different parts of the molecule nih.gov.

Combinatorial Chemistry/Parallel Synthesis: For generating a library of analogues, parallel synthesis techniques could be employed, where multiple variations are synthesized simultaneously or in rapid succession using similar reaction conditions but different building blocks.

Flow Chemistry: Continuous flow reactors can offer advantages in terms of safety, reproducibility, and scalability for multi-step syntheses, especially for reactions involving hazardous reagents or intermediates.

The choice of strategy depends on the desired structural diversity and the availability of suitable reaction methodologies.

Stereoselective and Enantioselective Synthesis Approaches

The presence of a chiral center at the 1-cyanopropan-2-yl position (the carbon bearing the methyl and cyano group) in this compound implies the potential for stereoisomers nih.gov. To synthesize this compound as a single enantiomer, stereoselective or enantioselective synthesis approaches would be crucial uwindsor.caethz.chlibguides.comsaskoer.ca.

Common strategies for achieving stereocontrol include:

Chiral Pool Synthesis: Utilizing readily available, naturally occurring chiral compounds (e.g., amino acids, carbohydrates) as starting materials, where the existing stereochemistry is carried through the synthesis ethz.ch.

Chiral Auxiliaries: Temporarily attaching an enantiopure group to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed and often recycled ethz.chwikipedia.org. Examples include chiral oxazolidinones wikipedia.org.

Asymmetric Catalysis: Employing a chiral catalyst (e.g., organocatalysts, transition metal catalysts with chiral ligands) to induce enantioselectivity in a reaction involving achiral or racemic starting materials ethz.ch. This is often the most atom-economical and efficient approach for large-scale synthesis.

Enzymatic Resolution or Biocatalysis: Using enzymes to selectively react with or transform one enantiomer in a racemic mixture, or to catalyze a reaction enantioselectively beilstein-journals.orgethz.ch.

For this compound, if the specific stereochemistry at the 1-cyanopropan-2-yl position is critical, one of these advanced stereoselective methods would be necessary to ensure the synthesis of the desired enantiomer with high enantiomeric excess.

Molecular and Cellular Mechanism of Action Investigations

Hypothesized Molecular Targets and Binding Interactions

Investigations into molecular targets aim to identify the specific macromolecules (e.g., receptors, enzymes, ion channels) with which a compound interacts.

Receptor binding affinity and selectivity studies are fundamental to understanding how a compound interacts with its potential targets. These in vitro assays measure the strength of the binding interaction between a compound and a specific receptor, often expressed as an equilibrium dissociation constant (Kd), and its preference for one receptor over others. Techniques such as radiometric ligand-binding assays or surface plasmon resonance are commonly employed. A lower Kd value indicates a higher binding affinity. Selectivity is assessed by comparing binding affinities across a panel of different receptor subtypes or unrelated receptors.

Note: Specific receptor binding affinity and selectivity data for Alozafone are not available in the public domain.

Enzyme kinetic studies are performed to determine if a compound acts as an inhibitor or activator of specific enzymes and to characterize the nature of this interaction. These in vitro experiments typically involve measuring enzyme activity in the presence of varying concentrations of the compound and analyzing the reaction rates. Parameters such as the half-maximal inhibitory concentration (IC₅₀) or activation constant, Michaelis-Menten constant (Km), and maximum reaction velocity (Vmax) are determined to elucidate the mode of inhibition (e.g., competitive, uncompetitive, non-competitive) or activation. For irreversible inhibitors, inactivation constants (kinact) and inhibition constants (KI) may also be determined.

Note: Specific enzyme inhibition or activation kinetic data for this compound are not available in the public domain.

Ion channel modulation research investigates the effects of a compound on the function of ion channels, which are integral membrane proteins crucial for various physiological processes, including electrical signaling and muscle contraction. In vitro techniques such as patch-clamp electrophysiology (manual or automated) are used to directly measure ion currents across cell membranes in the presence of the compound. These studies can determine if a compound enhances (activator) or reduces (inhibitor) ion channel activity, its selectivity for specific ion channel subtypes (e.g., sodium, potassium, calcium, chloride channels), and the mechanism of modulation (e.g., direct binding to the pore, voltage sensor, or auxiliary subunits).

Note: Specific ion channel modulation data for this compound are not available in the public domain.

Cellular Pathway Elucidation (In Vitro Models)

Beyond direct molecular interactions, cellular pathway elucidation aims to understand the downstream effects of a compound's activity within a cellular context. These studies often utilize in vitro cell culture models.

Signal transduction cascade analysis involves mapping the series of biochemical events that occur within a cell following the initial binding of a compound to its target. This can include investigating the activation or inhibition of G-proteins, protein kinases (e.g., MAPK cascade), phosphatases, and the generation of second messengers (e.g., cAMP, Ca²⁺). Techniques such as Western blotting, ELISA, and reporter gene assays are commonly used to monitor the phosphorylation status of proteins, changes in protein levels, or activation of specific signaling pathways. Understanding these cascades provides insight into how a compound translates its initial molecular interaction into a broader cellular response.

Note: Specific signal transduction cascade analysis data for this compound are not available in the public domain.

Computational Approaches to Mechanism of Action

Computational modeling is increasingly vital in drug discovery and understanding compound MoA, particularly in generating hypotheses for experimental validation nih.govsemanticscholar.orgrsc.org. These methods can leverage various data types, including omics data, cell morphology, and bioactivity data, alongside prior knowledge like protein-protein interaction networks, to infer compound targets and signaling proteins nih.govsemanticscholar.orgrsc.org. Approaches such as machine learning, pathway enrichment, connectivity mapping, and causal reasoning are employed to harness these data nih.gov.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein, to form a stable complex biomedpharmajournal.orgresearchgate.netjournaljpri.com. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's active site biomedpharmajournal.orgresearchgate.netajol.info. Docking studies are crucial for understanding drug-receptor interactions and are frequently used in modern drug design and virtual screening to identify potential drug candidates and their likely targets journaljpri.comfrontiersin.orgmdpi.com. Software tools like AutoDock and FlexX are commonly used for these studies biomedpharmajournal.orgresearchgate.netmdpi.com.

Molecular dynamics (MD) simulations extend beyond static docking predictions by simulating the time-dependent behavior of molecular systems vietnamjournal.runih.govnih.govresearchgate.net. MD simulations provide insights into the dynamic interactions between a compound and its target, revealing conformational changes, binding stability, and the flexibility of the binding site over time vietnamjournal.runih.govnih.gov. These simulations involve integrating classical equations of motion for a system of particles, generating a trajectory that describes the movement of atoms nih.govresearchgate.net. While MD simulations offer detailed atomistic insights, their limitations often include the timescale of simulations (typically nanoseconds to microseconds) and potential inaccuracies in force fields nih.gov. Enhanced sampling techniques, such as replica-exchange molecular dynamics and metadynamics, have been developed to overcome sampling limitations and explore broader conformational spaces nih.gov.

While molecular docking and dynamics simulations are powerful tools for investigating compound mechanisms, no specific research findings or data tables detailing the molecular docking or dynamics simulations of this compound with any particular biological target were found in the conducted literature search.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structure of a set of compounds and their biological activity nih.govyoutube.comnih.govrsc.org. QSAR models correlate molecular descriptors (numerical representations of chemical structures) with observed biological activities, allowing for the prediction of activity for new or untested compounds based on their structural features nih.govyoutube.comnih.gov. These models are built using statistical methods or machine learning algorithms, such as random forest, extreme gradient boosting, and artificial neural networks nih.govnih.gov.

QSAR modeling is particularly valuable for understanding the key structural features that influence a compound's activity and for accelerating the optimization of lead compounds nih.gov. For instance, QSAR models can be developed to predict molecular initiating events (MIEs) in adverse outcome pathways or to classify compounds based on their interaction with specific biological targets nih.govnih.gov. The performance of QSAR models is typically evaluated using metrics such as accuracy, area under the curve (AUC), and Matthews correlation coefficient (MCC), often validated through internal and external validation datasets nih.gov.

Despite the broad applicability of QSAR modeling in predicting compound activity and target interactions, no specific research findings or data tables detailing QSAR studies directly involving this compound for target interaction prediction were identified in the available scientific literature.

Structure Activity Relationship Sar and Lead Optimization

Systematic Structural Modifications of the Alozafone Scaffold

Correlation of Structural Changes with Pharmacological Activity (In Vitro)

Given the absence of detailed reports on systematic structural modifications, specific in vitro pharmacological activity data correlated with structural changes of this compound derivatives are not publicly documented. In typical SAR studies, synthesized derivatives would be tested in relevant in vitro assays to quantify their potency, efficacy, and selectivity, thereby establishing relationships between structural features and observed biological responses.

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features for this compound would typically involve analyzing the structural elements essential for its anticonvulsant activity. Without detailed SAR studies, the precise pharmacophoric groups responsible for binding to its target(s) and eliciting the desired pharmacological effect remain undefined in publicly available literature.

Design and Synthesis of Novel this compound Derivatives based on SAR

The design and synthesis of novel derivatives are direct outcomes of a comprehensive SAR understanding, where modifications are rationally planned to enhance desired properties or mitigate undesirable ones. Publicly available information does not detail the design and synthesis of novel this compound derivatives specifically guided by SAR principles. While "this compound derivatives" are mentioned in the context of INN stems, specific research on their synthesis and activity based on SAR is not provided who.intwho.intantibodysociety.orgdrugbank.com.

Computational SAR Studies (e.g., 3D-QSAR, Ligand-Based Design)

Computational SAR studies, such as Quantitative Structure-Activity Relationship (QSAR) models (including 2D-QSAR and 3D-QSAR) and ligand-based design approaches, are powerful tools used to predict the activity of new compounds and guide lead optimization dotmatics.comwikipedia.org. There is no publicly accessible information detailing the application of such computational methods to this compound or its derivatives.

Compound Names and PubChem CIDs

Theoretical and Computational Studies of Alozafone

Quantum Chemical Calculations on Alozafone Electronic Structure

Quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interactions. For this compound, these calculations would involve solving the Schrödinger equation to determine its electronic wave function and energy.

Key Aspects Investigated:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms in this compound.

Electronic Charge Distribution: Analysis of how electron density is distributed across the molecule, identifying regions of high and low electron density. This is crucial for understanding potential sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): Characterization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into molecular stability and reactivity.

Electrostatic Potential (ESP) Surface: Visualization of the molecular electrostatic potential, which indicates regions of positive and negative charge, highlighting potential interaction points with other molecules (e.g., receptor binding sites).

Spectroscopic Properties: Prediction of IR, UV-Vis, or NMR spectra, which can assist in experimental characterization and verification.

Methodologies: Density Functional Theory (DFT) is a widely used and computationally efficient method for molecules of this compound's size. Popular functionals include B3LYP, PBE0, or M06-2X, often combined with appropriate basis sets (e.g., 6-31G(d), 6-311+G(d,p)). Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could also be employed for higher accuracy on smaller fragments or specific regions of interest.

Illustrative Quantum Chemical Calculation Parameters

| Parameter | Description | Typical Value/Methodology |

| Method | Computational approach for electronic structure calculation | DFT (e.g., B3LYP, PBE0) |

| Basis Set | Set of functions used to describe the molecular orbitals | 6-31G(d), 6-311+G(d,p) |

| Solvent Model | Implicit solvent model for simulating solution phase (if applicable) | PCM (Polarizable Continuum Model) |

| Properties Calculated | Key electronic and structural properties derived from the calculation | Optimized Geometry, HOMO/LUMO Energies, Charge Distribution, Electrostatic Potential |

Conformational Analysis and Energy Landscapes

This compound, with its complex structure and multiple rotatable bonds, exhibits significant conformational flexibility. Understanding its conformational preferences and the associated energy landscape is critical, as the biologically active conformation may not necessarily be the lowest energy conformation in isolation.

Key Aspects Investigated:

Conformational Search: Identification of all relevant low-energy conformers of this compound. This is often performed using systematic or stochastic search algorithms (e.g., molecular mechanics-based searches, genetic algorithms).

Energy Minimization: Refinement of identified conformers using molecular mechanics or quantum mechanics to locate local minima on the potential energy surface.

Conformational Ensemble: Characterization of the distribution of accessible conformations and their relative populations at physiological temperatures.

Energy Barriers: Estimation of energy barriers between different conformers, providing insights into their interconversion rates.

Methodologies: Initial conformational searches are often performed using molecular mechanics force fields (e.g., MMFF94, OPLS3e) due to their computational efficiency. Promising conformers are then typically re-optimized and their energies refined using higher-level quantum chemical methods (e.g., DFT) to obtain more accurate relative energies. The resulting data allows for the construction of an energy landscape, mapping the energy of the molecule as a function of its conformational degrees of freedom.

Illustrative Conformational Analysis Parameters

| Parameter | Description | Typical Value/Methodology |

| Initial Search Method | Algorithm for exploring conformational space | Systematic Search, Monte Carlo, Genetic Algorithm |

| Force Field (Initial) | Empirical potential energy function for initial optimization | MMFF94, OPLS3e |

| Energy Minimization Method | Method for refining conformer geometries and energies | Molecular Mechanics, DFT |

| Number of Rotatable Bonds | Indicator of molecular flexibility (for this compound) | ~10-15 (Estimated from structure) |

| Conformer Filtering Criteria | Thresholds for selecting unique and low-energy conformers | RMSD < 0.5 Å, Energy within 5 kcal/mol of global minimum |

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular Dynamics (MD) simulations allow for the study of this compound's dynamic behavior and interactions within a simulated biological environment, such as explicit solvent (water), lipid membranes, or in complex with a potential protein target. This provides a time-dependent view of molecular motions and interactions.

Key Aspects Investigated:

Solvation Behavior: How this compound interacts with water molecules, including hydrogen bonding and hydrophobic interactions.

Membrane Permeation: If relevant for its mechanism, MD could simulate this compound's passage through lipid bilayers, providing insights into its permeability characteristics.

Protein-Ligand Interactions: If a specific protein target is hypothesized or identified (e.g., a receptor or enzyme involved in its anticonvulsant activity), MD simulations of this compound bound to the protein would reveal binding stability, conformational changes upon binding, and key interaction residues.

Conformational Dynamics in Solution: How the flexibility of this compound is affected by the solvent environment.

Methodologies: MD simulations require a well-defined force field (e.g., AMBER, CHARMM, OPLS-AA) to describe the atomic interactions. The system (this compound, solvent, protein if applicable) is prepared, minimized, heated, and equilibrated before the production run. Simulations are typically performed over nanosecond to microsecond timescales, depending on the phenomenon being studied and computational resources. Enhanced sampling techniques (e.g., umbrella sampling, metadynamics) might be used to explore free energy landscapes of specific processes like binding or permeation.

Illustrative Molecular Dynamics Simulation Parameters

| Parameter | Description | Typical Value/Methodology |

| Force Field | Parameter set describing atomic interactions | AMBER, CHARMM, OPLS-AA |

| Solvent Model | Explicit solvent (e.g., |

Preclinical in Vitro Pharmacological and Toxicological Research

Cell-Based Assays for Efficacy Determination

Cell-based assays are fundamental for evaluating the biological activity and potential efficacy of a compound. These assays involve treating cultured cells with the compound and measuring various cellular responses nih.govclinisciences.com. Indicators for therapeutic efficacy in cell-based assays can include changes in cell viability, proliferation, cytotoxicity, cytostasis, induction of apoptosis, and cell cycle arrest nih.gov.

Dose-response profiling involves exposing relevant cell lines to a range of concentrations of the test compound to determine the relationship between the concentration and the observed biological effect nih.gov. This profiling helps to establish key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which indicate the compound's potency postersessiononline.eunih.govnih.gov. For example, in cancer research, dose-response curves are generated to assess drug sensitivity and growth inhibition in various cancer cell lines nih.govresearchgate.net. The area under the dose-response curve (AUC) can also be used as a robust predictor of response nih.govnih.gov.

Absence of Specific Data for Alozafone: No specific dose-response profiling data or IC50/EC50 values for this compound in relevant cell lines were found.

Functional assays measure the specific biological responses elicited by a compound, providing insights into its mechanism of action precisionantibody.comnih.govconceptlifesciences.com. These assays can assess a wide array of cellular activities, including changes in signaling pathways, cell death, cell growth, cytokine and chemokine release, gene expression, activation marker expression, migration, and phagocytosis nih.govprecisionantibody.comconceptlifesciences.com. For instance, immune functional assays can measure the capacity of a cell population to respond to an immune challenge frontiersin.org.

Absence of Specific Data for this compound: No specific functional assay data quantifying biological responses to this compound were identified.

Enzyme Kinetics and Metabolic Stability Studies (In Vitro)

Enzyme kinetics and metabolic stability studies are crucial for understanding how a compound is metabolized by the body's enzymes, particularly those in the liver. These in vitro studies often utilize liver microsomes or hepatocytes bioivt.comnuvisan.com.

Microsomal stability assays are primarily used to investigate Phase I metabolism, often utilizing NADPH as an enzyme cofactor evotec.combioduro.com. These assays measure the rate at which a compound is metabolized by liver microsomes, providing an in vitro intrinsic clearance (CLint) and half-life (t1/2) nuvisan.comevotec.combioduro.commdpi.comnih.gov. A higher intrinsic clearance indicates faster metabolism evotec.com.

Metabolite identification involves determining the structure of the metabolites formed during the enzymatic breakdown of the parent compound evotec.comsciex.commdpi.com. This is typically performed using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) nuvisan.combioduro.comnih.govsciex.commdpi.com. Identifying metabolites is vital for understanding potential metabolic pathways and assessing the risk of drug-drug interactions or the formation of active or toxic metabolites sciex.commdpi.com.

Absence of Specific Data for this compound: No specific microsomal stability data, half-life, intrinsic clearance, or identified metabolites for this compound were found.

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes predominantly found in the liver, responsible for the metabolism of a vast number of drugs medicineslearningportal.orgbiomolther.org. CYP inhibition studies assess whether a compound can decrease the activity of specific CYP isoenzymes, which can lead to drug-drug interactions and increased exposure to co-administered drugs medicineslearningportal.orgnih.govnih.gov. Conversely, CYP induction studies investigate whether a compound can increase the expression or activity of CYP enzymes, potentially leading to reduced efficacy of co-administered drugs medicineslearningportal.orgbiomolther.orgnih.govnih.govnih.gov. These studies are often conducted using human liver microsomes or recombinant CYP enzymes bioivt.comnih.govnih.gov.

Absence of Specific Data for this compound: No specific data on the inhibition or induction of cytochrome P450 enzymes by this compound were identified.

Receptor Binding Assays and Target Occupancy (In Vitro)

Receptor binding assays are used to characterize the interaction of a compound with its specific target receptors nih.govchelatec.comlabome.com. These in vitro assays can determine the binding affinity (e.g., dissociation constant, Kd), and the concentration required to displace a known ligand (IC50) nih.govchelatec.com. Competitive binding assays, for example, measure how well a ligand of interest competes with a standard radioligand for available receptor sites nih.govchelatec.com. Target occupancy, while often assessed in vivo, can also be inferred from in vitro binding data, indicating the proportion of receptors bound by the compound at a given concentration nih.gov. Both direct and competitive binding assays can be employed, often utilizing radiolabeled compounds nih.govchelatec.com. These assays help in identifying lead compounds and understanding their mechanism of action at the receptor level nih.gov.

Absence of Specific Data for this compound: No specific receptor binding assay data or target occupancy information for this compound were found.

Cellular Toxicity Assessments (In Vitro)

The absence of such reported data precludes the generation of detailed research findings or interactive data tables for this compound's in vitro cellular toxicity within this article. Future research would be necessary to elucidate the compound's effects on diverse cell types and to establish its in vitro toxicological profile.

Advanced Drug Delivery System Research for Alozafone

Microparticle and Nanoparticle Formulations for Controlled Release

Microparticle and nanoparticle formulations are designed to achieve controlled release of drugs, maintaining therapeutic concentrations over extended periods and potentially reducing dosing frequency mdpi.com. These systems can improve drug solubility, bioavailability, and stability nih.govmdpi.comnih.gov.

Liposomes are vesicular nanocarriers composed of lipid bilayers capable of encapsulating both hydrophilic and hydrophobic drugs, offering advantages such as enhanced absorption, biocompatibility, and improved physicochemical properties for labile or insoluble drugs nih.govmdpi.comnih.gov. Nanosuspensions, on the other hand, are colloidal dispersions of pure drug particles in the nanometer range, primarily employed to enhance the solubility and dissolution rate of poorly water-soluble drugs nih.govmdpi.comnih.govresearchgate.netturkjps.org. While these strategies are widely applied in pharmaceutical research, specific applications or findings related to Alozafone in liposomal or nanosuspension formulations are not detailed in the public domain.

In vitro release kinetics studies are crucial for understanding how a drug is released from its formulation over time and for predicting its in vivo performance researchgate.netdissolutiontech.comscribd.com. These studies involve fitting release data to various mathematical models, such as zero-order, first-order, Higuchi, or Korsmeyer-Peppas models, to elucidate the drug release mechanism (e.g., diffusion, erosion, or a combination) researchgate.netdissolutiontech.comscribd.comnih.govmdpi.com. For this compound, there are no specific published data or detailed research findings on its in vitro release kinetics from novel formulations.

Targeted Delivery Approaches

Targeted drug delivery aims to selectively deliver therapeutic agents to specific cells, tissues, or organs, thereby maximizing drug concentration at the site of action while minimizing exposure and potential toxicity to healthy tissues ijpsjournal.comwiley-vch.deslideshare.netijpsjournal.comresearchgate.netusc.gal.

Ligand-mediated targeting involves functionalizing drug carriers (e.g., nanoparticles, liposomes) with specific ligands (e.g., antibodies, peptides, vitamins) that selectively bind to overexpressed receptors on target cells, such as tumor cells or inflamed tissues nih.govresearchgate.netwikipedia.orgthno.orgmdpi.com. This approach enhances drug accumulation at the desired site and improves cellular uptake through receptor-mediated interactions researchgate.netwikipedia.org. Despite the general importance of this strategy, specific research outlining ligand-mediated targeting approaches for this compound is not available.

Stimuli-responsive delivery systems are designed to release their drug payload in response to specific internal (e.g., pH, temperature, enzyme concentration, redox potential) or external (e.g., ultrasound, light, magnetic fields) stimuli, allowing for precise control over drug release at the target site mdpi.com. These systems offer a high degree of spatial and temporal control over drug delivery. However, specific studies on stimuli-responsive delivery systems developed for this compound are not found in the public literature.

Compound Names and PubChem CIDs

Analytical Methodologies for Alozafone Research

Chromatographic Techniques for Purity and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of Alozafone and its potential impurities or degradation products. These methods exploit the differential distribution of analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility. For this compound, reversed-phase HPLC (RP-HPLC) would typically be employed, utilizing a non-polar stationary phase and a polar mobile phase. Separation is achieved based on the varying affinities of this compound and related substances for the stationary phase. Detection is commonly performed using ultraviolet (UV) detectors, given that organic compounds with aromatic rings, like this compound, typically exhibit strong UV absorbance (e.g., at 260 nm or 368 nm for some compounds). chromatographyonline.comauctoresonline.org The purity of this compound can be assessed by integrating peak areas, while quantification involves comparing the peak area of this compound to a calibration curve generated from known concentrations of a reference standard. Co-chromatography, where a known standard is spiked into a sample, can be used to validate the identification of a compound by observing an increase in the specific peak of interest. google.comgoogle.com

Gas Chromatography (GC): While HPLC is preferred for non-volatile or thermally labile compounds, GC could be considered for this compound if it or its derivatives can be volatilized without decomposition. GC is typically coupled with a flame ionization detector (FID) or mass spectrometry (GC-MS) for detection and identification.

Thin Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for preliminary purity checks and reaction monitoring. It involves spotting the sample onto a stationary phase coated on a plate and allowing a mobile phase to ascend by capillary action. The retention factor (Rf) values, along with visualization under UV light or with specific staining reagents, are used for identification and purity assessment. auctoresonline.org

Table 1: Illustrative Chromatographic Data for this compound Analysis (Hypothetical)

| Technique | Column Type | Mobile Phase System | Detection Method | Retention Time (min) | Purity (%) |

| RP-HPLC | C18 (e.g., 5 µm) | Acetonitrile/Water | UV (e.g., 260 nm) | ~7.5 | >98% |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate | UV 254 nm | ~0.65 | Qualitative |

Mass Spectrometry in Metabolite Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural characteristics of compounds, making it invaluable for the identification of this compound, its impurities, and especially its metabolites. oregonstate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS (LC-MS) allows for the separation of complex mixtures followed by the mass-based detection of individual components. This hyphenated technique is particularly useful for identifying and quantifying this compound in biological matrices or complex synthetic mixtures. The molecular weight of this compound is approximately 401.9 g/mol , and its exact mass is 401.1306328 Da. nih.gov LC-MS can provide the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound, confirming its presence.

Tandem Mass Spectrometry (MS/MS): For metabolite identification, tandem mass spectrometry (MS/MS or MSⁿ) is crucial. In MS/MS, a precursor ion (e.g., the molecular ion of this compound or a suspected metabolite) is selected and fragmented. The resulting fragment ions provide a unique "fingerprint" that aids in elucidating the chemical structure of unknown compounds. oregonstate.eduniph.go.jpniph.go.jp This technique can reveal the presence of hydroxylated, glucuronidated, or other modified forms of this compound that may arise from metabolic processes. Quantitative LC-MS/MS methods are highly sensitive and selective, enabling the precise quantification of this compound and its metabolites even at very low concentrations.

Spectroscopic Techniques for Structural Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental for elucidating and confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the arrangement of atoms within the this compound molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, the complete structural assignment of this compound (C₂₁H₂₁ClFN₃O₂) can be achieved. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) further aid in establishing connectivity between atoms, confirming the complex structure with its various functional groups including aromatic rings, a cyano group, and amide linkages. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in this compound. Specific absorption bands in the IR spectrum correspond to the vibrational modes of bonds such as C=O (carbonyl, e.g., in the benzoyl and acetamide (B32628) groups), C≡N (cyano group), C-H (aromatic and aliphatic), N-H (if any secondary amide), and C-Cl, C-F bonds. lla-instruments.de This provides a rapid confirmation of the presence of key structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound, with its conjugated aromatic systems (e.g., fluorobenzoyl and chlorophenyl moieties), would exhibit characteristic absorption maxima (λmax) in the UV region. lla-instruments.de UV-Vis spectroscopy is useful for quantitative analysis, purity assessment, and detecting the presence of chromophores.

Advanced Imaging Techniques in In Vitro Delivery Studies

While specific in vitro delivery studies for this compound using advanced imaging techniques were not found in the search results, these methodologies are generally applied to understand the distribution, cellular uptake, and intracellular localization of drug candidates in biological systems.

Fluorescence Microscopy: If this compound possesses intrinsic fluorescence or can be derivatized with a fluorescent tag without altering its biological activity, fluorescence microscopy can be used to visualize its uptake and localization within cells or tissue models in vitro. This technique provides insights into the cellular compartments where the compound accumulates.

Confocal Laser Scanning Microscopy (CLSM): CLSM offers improved optical sectioning capabilities compared to conventional fluorescence microscopy, allowing for the generation of high-resolution 3D images of this compound distribution within cells or multicellular spheroids. This is particularly useful for studying drug penetration and accumulation in complex in vitro models.

Electron Microscopy (EM): For ultra-structural localization, electron microscopy (e.g., Transmission Electron Microscopy, TEM) coupled with specific labeling (e.g., immunogold labeling if an antibody to this compound or its tag is available) can provide nanometer-scale resolution of this compound's presence within organelles or specific cellular structures.

Live-Cell Imaging: Time-lapse live-cell imaging using fluorescence or confocal microscopy can track the dynamic processes of this compound uptake, transport, and release in real-time, offering valuable information on the kinetics of its cellular interactions in vitro.

These advanced imaging techniques, when applied to this compound, would provide crucial visual evidence regarding its behavior in various in vitro delivery systems, contributing to the understanding of its pharmacological profile at a cellular level.

Future Directions and Emerging Research Avenues for Alozafone

Exploration of Novel Therapeutic Applications based on Mechanism of Action

The exploration of novel therapeutic applications for any class of compounds is fundamentally tied to its mechanism of action. As the specific mechanism of action for the alozafone class is not yet characterized, future research would need to prioritize this area. Once the molecular targets and pathways modulated by this compound derivatives are identified, a rational exploration of new therapeutic uses can commence.

For instance, if this compound derivatives are found to interact with specific receptors in the central nervous system, they could be investigated for neurological or psychiatric disorders. Similarly, if they exhibit anti-inflammatory properties, their potential in treating autoimmune diseases or chronic inflammatory conditions could be a focus of future studies. The theoretical basis for such explorations lies in leveraging a deep understanding of the compound's pharmacological activity to predict its utility in various disease contexts.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and can be instrumental in advancing the development of this compound derivatives. nih.govbpasjournals.com These technologies can be applied across various stages, from initial hit identification to lead optimization. nih.govmdpi.com

Key Applications of AI/ML in this compound Research:

| Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Target Identification | AI algorithms can analyze vast biological datasets to identify and validate novel molecular targets for this compound derivatives. | This could accelerate the understanding of the mechanism of action and expand the potential therapeutic areas for this class of compounds. |

| Virtual Screening | Machine learning models can screen large chemical libraries to identify potential this compound derivatives with desired pharmacological properties. | This can significantly reduce the time and cost associated with initial drug discovery efforts. |

| De Novo Drug Design | Generative AI models can design novel this compound-based molecules with optimized efficacy and safety profiles. | This could lead to the development of next-generation therapies with improved therapeutic windows. |

| ADMET Prediction | AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound derivatives. | This allows for the early identification and elimination of candidates with unfavorable pharmacokinetic or toxicological profiles. |

Development of Predictive Models for Efficacy and Metabolism

Predictive modeling is a crucial component of modern drug development, enabling researchers to forecast a compound's behavior in biological systems. zamann-pharma.com For the this compound class of compounds, the development of robust predictive models for efficacy and metabolism would be a significant step forward. nih.gov

Types of Predictive Models:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of this compound derivatives with their biological activity to predict the efficacy of new analogs. zamann-pharma.com

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models simulate the absorption, distribution, metabolism, and excretion of this compound derivatives in the body, providing insights into their pharmacokinetic profiles. zamann-pharma.com

In Silico Metabolism Prediction: Computational models can predict the metabolic fate of this compound derivatives, identifying potential metabolites and the enzymes involved in their formation.

These predictive models can guide the design of more effective and safer this compound-based drugs by allowing for the early assessment of key pharmacological properties.

Advanced in Vitro Systems (e.g., Organ-on-a-Chip) for Preclinical Modeling

Advanced in vitro systems, such as organ-on-a-chip technology, offer a more physiologically relevant platform for preclinical drug testing compared to traditional cell cultures. nih.govnih.gov These microfluidic devices contain living cells and tissues that mimic the structure and function of human organs, providing a more accurate prediction of a drug's effects in humans. researchgate.netyoutube.com

Potential Applications of Organ-on-a-Chip for this compound Research:

| Organ-on-a-Chip Model | Potential Application for this compound Derivatives |

|---|---|

| Liver-on-a-Chip | To study the metabolism of this compound derivatives and assess their potential for drug-induced liver injury. |

| Brain-on-a-Chip | If CNS activity is identified, this model could be used to evaluate the neuropharmacological effects and neurotoxicity of this compound compounds. |

| Gut-on-a-Chip | To investigate the oral absorption and intestinal metabolism of this compound derivatives. |

| Multi-Organ-on-a-Chip | To study the systemic effects of this compound derivatives and potential drug-drug interactions. |

By providing a more human-relevant preclinical model, organ-on-a-chip technology can improve the translation of in vitro findings to clinical trials, ultimately accelerating the development of safe and effective therapies derived from the this compound scaffold. scispace.com

Q & A

Basic Research Questions

Q. How is Alozafone structurally characterized in pharmacological studies?

- Methodological Answer : this compound's structural identity is confirmed using nuclear magnetic resonance (NMR) for bond connectivity, high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for 3D conformation . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is employed, ensuring ≥95% purity for in vitro assays. Reference standards from authoritative databases (e.g., PubChem) are used for calibration .

Q. What experimental models are suitable for preliminary screening of this compound's bioactivity?

- Methodological Answer :

- In vitro : Cell-based assays (e.g., receptor-binding studies using HEK-293 cells transfected with target receptors) to measure IC₅₀ values. Dose-response curves are generated with concentrations ranging from 1 nM to 100 μM .

- In vivo : Rodent models (e.g., Sprague-Dawley rats) for acute toxicity profiling (OECD Guideline 423). Behavioral assays (e.g., elevated plus maze for anxiolytic effects) are conducted with blinded scoring to reduce bias .

Q. How can researchers ensure reproducibility in synthesizing this compound hydrochloride?

- Methodological Answer : Detailed synthetic protocols must include solvent purity (e.g., anhydrous dichloromethane), reaction temperatures (±1°C accuracy), and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to HCl gas). Intermediate characterization (e.g., TLC monitoring) and batch-wise purity validation via HPLC are mandatory .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in this compound's pharmacokinetic data across studies?

- Methodological Answer : Meta-analyses are conducted using PRISMA guidelines to aggregate data from heterogeneous studies (e.g., varying doses or administration routes). Contradictions are addressed via subgroup analysis (e.g., separating intravenous vs. oral administration) or sensitivity testing for outlier exclusion. Bayesian hierarchical models may quantify uncertainty in bioavailability estimates .

Q. How can this compound's target selectivity be validated to avoid off-target effects?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled Diazepam for GABAₐ receptor binding) with this compound at 10× IC₅₀ to assess displacement .

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking suspected off-target receptors (e.g., 5-HT₃) to confirm effect persistence .

- Proteome-Wide Screening : Thermal shift assays (TSA) or affinity chromatography coupled with LC-MS/MS identify unintended protein interactions .

Q. What experimental designs minimize variability in neuropharmacological studies of this compound?

- Methodological Answer :

- Randomized Block Design : Stratify animal subjects by weight, age, and genetic background.

- Cross-Over Studies : Administer this compound and placebo in alternating phases to control intra-subject variability .

- Environmental Controls : Standardize light/dark cycles, noise levels, and handling procedures to reduce stress-induced confounding .

Data Management & Validation

Q. How should researchers archive raw data from this compound studies for peer review?

- Methodological Answer : Raw datasets (e.g., HPLC chromatograms, behavioral videos) must be stored in FAIR-aligned repositories (e.g., Zenodo or Figshare) with unique DOIs. Metadata should include instrument parameters (e.g., column type: C18, 5 μm) and software versions (e.g., MATLAB R2023a) .

Q. What validation criteria confirm this compound's stability under experimental conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose this compound to heat (40°C/75% RH), acidic/alkaline hydrolysis (0.1N HCl/NaOH), and UV light (ICH Q1B). Monitor degradation products via LC-MS .

- Long-Term Stability : Store samples at -80°C and test potency at 0, 3, 6, and 12 months using validated bioassays .

Table: Comparative Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| LOD | 0.1 μg/mL | 0.01 ng/mL |

| Linearity Range | 1–100 μg/mL | 0.1–50 ng/mL |

| Runtime | 15 min | 8 min |

| Key Use Case | Bulk purity checks | Plasma pharmacokinetics |

| Reference |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.